molecular formula C20H26N4S B12547888 N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N'-2-pyridinylthiourea CAS No. 146741-99-3

N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N'-2-pyridinylthiourea

Cat. No.: B12547888
CAS No.: 146741-99-3
M. Wt: 354.5 g/mol
InChI Key: YHTARKSWJCMIGT-UHFFFAOYSA-N
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Description

N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea is a complex organic compound that features a piperidine ring, a phenylmethyl group, and a pyridinylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea typically involves multiple steps. One common method includes the reaction of 1-(phenylmethyl)-4-piperidone with ethylenediamine to form an intermediate, which is then reacted with 2-pyridinyl isothiocyanate to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the pyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved can include signal transduction mechanisms that affect cellular processes such as proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylurea
  • N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylcarbamate

Uniqueness

N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, differentiates it from similar compounds like ureas and carbamates, potentially offering different reactivity and interaction profiles.

Properties

CAS No.

146741-99-3

Molecular Formula

C20H26N4S

Molecular Weight

354.5 g/mol

IUPAC Name

1-[2-(1-benzylpiperidin-4-yl)ethyl]-3-pyridin-2-ylthiourea

InChI

InChI=1S/C20H26N4S/c25-20(23-19-8-4-5-12-21-19)22-13-9-17-10-14-24(15-11-17)16-18-6-2-1-3-7-18/h1-8,12,17H,9-11,13-16H2,(H2,21,22,23,25)

InChI Key

YHTARKSWJCMIGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCNC(=S)NC2=CC=CC=N2)CC3=CC=CC=C3

Origin of Product

United States

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